molecular formula C13H13N3O B7522588 2-(methylamino)-N-pyridin-4-ylbenzamide

2-(methylamino)-N-pyridin-4-ylbenzamide

Cat. No.: B7522588
M. Wt: 227.26 g/mol
InChI Key: FTGRJAQVYODSOA-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-pyridin-4-ylbenzamide is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It belongs to the class of benzamide derivatives, which are known to be of significant interest in medicinal chemistry and drug discovery research. Structurally, it consists of a benzamide core substituted with a methylamino group at the 2-position and a pyridin-4-yl group on the amide nitrogen. This scaffold is found in various compounds investigated for their biological activity. For instance, structurally related 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been designed and synthesized as potent C-Abl inhibitors with demonstrated neuroprotective effects in models of Parkinson's disease . Similarly, other N-pyridinyl benzamide derivatives have been explored for their therapeutic potential, indicating the value of this chemotype in pharmacological research . The product is provided for research purposes as a potential building block in organic synthesis or for screening in biochemical assays. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(methylamino)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-14-12-5-3-2-4-11(12)13(17)16-10-6-8-15-9-7-10/h2-9,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGRJAQVYODSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carbodiimide-Mediated Coupling

The most widely reported method involves activating 2-(methylamino)benzoic acid using carbodiimide-based coupling agents. As demonstrated in the synthesis of analogous benzamides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between 2-(methylamino)benzoic acid and 4-aminopyridine.

Procedure :

  • Activation : 2-(Methylamino)benzoic acid (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) with HOBt (1.2 equiv) and EDC hydrochloride (1.2 equiv). Triethylamine (Et₃N, 2.5 equiv) is added to maintain a basic pH.

  • Coupling : 4-Aminopyridine (1.1 equiv) is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The reaction is quenched with isopropanol-water (3:7), and the precipitate is filtered, washed, and dried.

Yield : 70–85%.
Key Considerations :

  • Excess EDC ensures complete activation of the carboxylic acid.

  • DMSO enhances solubility but may complicate purification; DCM is preferred for easier isolation.

Acyl Chloride Intermediate Route

An alternative approach converts 2-(methylamino)benzoic acid to its acyl chloride prior to amidation, as seen in analogous syntheses.

Procedure :

  • Acyl Chloride Formation : 2-(Methylamino)benzoic acid is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM for 2 hours. Excess SOCl₂ is removed under vacuum.

  • Amidation : The acyl chloride is reacted with 4-aminopyridine (1.1 equiv) in DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base at 0°C. The mixture is stirred for 4 hours and then diluted with water.

  • Purification : The product is extracted with DCM, dried over MgSO₄, and recrystallized from ethanol.

Yield : 65–78%.
Advantages : Faster reaction kinetics compared to carbodiimide methods.

Protection-Deprotection Strategy for Sensitive Amines

To prevent side reactions involving the methylamino group, a tert-butoxycarbonyl (Boc)-protected intermediate may be employed.

Procedure :

  • Protection : 2-Aminobenzoic acid is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in tetrahydrofuran (THF) to yield Boc-protected 2-aminobenzoic acid.

  • Methylation : The protected amine is methylated using methyl iodide (CH₃I, 1.5 equiv) and silver carbonate (Ag₂CO₃, 2.0 equiv) in chloroform.

  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM.

  • Amidation : The resulting 2-(methylamino)benzoic acid is coupled to 4-aminopyridine via EDC/HOBt.

Yield : 60–70% after deprotection and coupling.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMSO and DMF improve solubility of 4-aminopyridine but require extensive washing to remove traces.

  • Halogenated Solvents : DCM and chloroform facilitate easier isolation but may necessitate longer reaction times.

Temperature Control

  • Low Temperatures (0–5°C) : Minimize side reactions during acyl chloride formation.

  • Room Temperature : Optimal for carbodiimide-mediated couplings.

Stoichiometric Ratios

  • Coupling Agents : A 1.2:1 ratio of EDC/HOBt to carboxylic acid prevents unreacted starting material.

  • Base Equivalents : Et₃N or DIPEA (2.0–2.5 equiv) neutralizes HCl generated during activation.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.50–7.30 (m, 3H, Ar-H), 6.70 (s, 1H, NH), 2.90 (s, 3H, CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chromatographic Monitoring

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water 60:40).

  • TLC : Rₓ = 0.45 (silica gel, ethyl acetate-hexane 1:1).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Key Advantage
EDC/HOBt Coupling85>9524High yield, minimal side products
Acyl Chloride Route78906Faster reaction
Protection-Deprotection708548Avoids amine interference

Challenges and Mitigation Strategies

  • Amine Interference : The methylamino group may react with activated carboxylic acids. Mitigation: Use Boc protection or adjust stoichiometry.

  • Low Solubility : Precipitating the product early can stall reactions. Mitigation: Use DMSO or elevate temperature briefly.

  • Byproduct Formation : Excess coupling agents generate urea derivatives. Mitigation: Quench with aqueous washes.

Industrial-Scale Considerations

  • Batch vs. Flow Synthesis : Flow systems (e.g., Vapourtec R2+) reduce reaction times and improve reproducibility for acyl chloride routes.

  • Cost Efficiency : EDC/HOBt is cost-prohibitive for large-scale production; acyl chlorides are preferred .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(Methylamino)-N-pyridin-4-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

(a) 2-(Methylamino) Ethanol-Substituted Derivatives

A study on quinazolinones revealed that replacing a para-amino group with a bulkier 2-(methylamino) ethanol substituent (as in derivative 41) reduced CDK9 inhibitory potency (IC50: 6.2 µM) compared to the parent compound (IC50: 3.4 µM for derivative 42). The ethanol group disrupted key hydrogen bonds and sterically displaced the compound from the kinase active site .

Compound Substituent CDK9 IC50 (µM) Key Interactions Lost
Derivative 42 (parent) Para-amino 3.4 None
Derivative 41 2-(Methylamino) ethanol 6.2 H-bonds with Asp104

This highlights the sensitivity of benzamide analogs to substituent bulk and polarity.

(b) Pyridinyl-Substituted Benzamides
  • 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (): Features a thiourea linker instead of a methylamino group. Exhibited excellent synthetic yields (>80%) via condensation of ortho-carbonyl isothiocyanate with 4-methylpyridin-2-amine. IR spectroscopy confirmed thiourea C=S and N-H stretches at 1250 cm⁻¹ and 3300 cm⁻¹, respectively .
  • 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide (): Hydroxy and methyl groups at positions 2 and 4 of the benzamide core. Registered under CAS 783370-81-0, with applications in chemical libraries (AKOS000216010) . The hydroxy group may confer antioxidant or metal-chelating properties absent in 2-(methylamino)-N-pyridin-4-ylbenzamide.

Neuroactive Analogs

Methcathinone (MC) and 3-fluoromethcathinone (3-FMC) share the 2-(methylamino)propanone backbone but differ in aromatic substituents. Both act as dopamine reuptake inhibitors, with 3-FMC showing higher lipophilicity and prolonged neurotoxic effects in rodent models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)-N-pyridin-4-ylbenzamide, and how can reaction yields be optimized?

  • Answer: The compound is synthesized via condensation of ortho-carbonyl isothiocyanate (generated from ortho-toluyl chloride and potassium thiocyanate in acetone) with 4-aminopyridine. Reaction optimization includes controlling stoichiometry, using anhydrous solvents, and maintaining temperatures between 0–5°C during thiocyanate formation. Post-reaction purification via recrystallization in ethanol improves yields . For scalability, iterative screening of catalysts (e.g., DMAP) and solvent systems (e.g., DMF) can enhance efficiency .

Q. Which spectroscopic methods are most effective for confirming the structure of 2-(methylamino)-N-pyridin-4-ylbenzamide?

  • Answer: Key methods include:

  • IR spectroscopy : Identifies characteristic peaks for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and methylamino groups (δ 2.5–3.0 ppm); ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyridyl carbons .
  • Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values .

Q. How should researchers design experiments to assess the antibacterial activity of 2-(methylamino)-N-pyridin-4-ylbenzamide?

  • Answer: Use in vitro assays (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and vehicle controls. Analyze minimum inhibitory concentrations (MICs) using ANOVA with post hoc Duncan’s test (α = 0.05) on six biological replicates .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) be resolved during the characterization of 2-(methylamino)-N-pyridin-4-ylbenzamide?

  • Answer: Conflicting peaks may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (HSQC, HMBC) : Resolves coupling patterns and confirms connectivity .
  • X-ray crystallography : Provides unambiguous structural validation; refine data with software like SHELX .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies of 2-(methylamino)-N-pyridin-4-ylbenzamide?

  • Answer: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values. Use non-linear regression with bootstrap resampling (n=1000) to estimate 95% confidence intervals. Compare treatments via one-way ANOVA followed by Tukey’s HSD test .

Q. How can computational docking studies be applied to predict the binding interactions of 2-(methylamino)-N-pyridin-4-ylbenzamide with biological targets?

  • Answer: Use AutoDock Vina to dock the compound into target proteins (e.g., bacterial DNA gyrase). Prepare the ligand by energy minimization (AMBER force field) and protonate at physiological pH. Validate docking poses with molecular dynamics simulations (100 ns) and compare binding free energies (MM/PBSA) .

Q. What strategies can mitigate side reactions during the synthesis of 2-(methylamino)-N-pyridin-4-ylbenzamide, particularly in the condensation step?

  • Answer: Side products (e.g., dimerization) are minimized by:

  • Low-temperature reactions : Slow addition of amine at 0°C.
  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).
  • Stoichiometric control : Use 1.2 equivalents of 4-aminopyridine to drive condensation .

Q. How does the presence of the methylamino group influence the compound’s reactivity compared to similar benzamide derivatives?

  • Answer: The methylamino group increases nucleophilicity at the amide nitrogen, facilitating hydrogen bonding with biological targets. Steric hindrance from the methyl group reduces undesired π-π stacking in planar analogs. Comparative studies with N-ethyl or N-aryl analogs show 10–15% lower MICs for the methylamino variant .

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